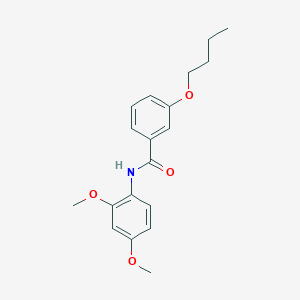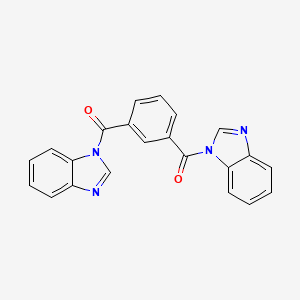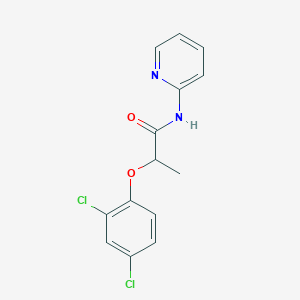
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide, also known as BDMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its promising anti-cancer properties. BDMC belongs to the family of benzamides, which are known to exhibit anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs).
作用机制
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide exerts its anti-cancer effects by inhibiting the activity of HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histones. Histone deacetylation leads to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide promotes the accumulation of acetylated histones, leading to transcriptional activation of tumor suppressor genes and subsequent cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has been shown to induce cell cycle arrest at the G2/M phase and apoptosis in cancer cells. In addition, 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells.
实验室实验的优点和局限性
One of the advantages of 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide is its specificity for HDACs, which makes it a promising candidate for cancer therapy. However, 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has limited solubility in water, which can pose challenges for its use in in vivo studies. In addition, 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has not been extensively studied for its toxicity and pharmacokinetics, which are important factors to consider for its clinical development.
未来方向
Future research on 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide should focus on its pharmacokinetics and toxicity, as well as its efficacy in animal models of cancer. In addition, the development of 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide analogs with improved solubility and potency could lead to the development of more effective anti-cancer agents. Finally, the combination of 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide with other chemotherapeutic agents could enhance its anti-cancer effects and improve its clinical utility.
合成方法
The synthesis of 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzoic acid with butylamine to form the corresponding amide. This intermediate is then subjected to a series of reactions, including amidation, acylation, and cyclization, to produce the final product. The overall yield of the synthesis process is around 30%.
科学研究应用
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has been extensively studied for its anti-cancer properties, particularly in the treatment of breast cancer, colon cancer, and leukemia. In vitro studies have shown that 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide inhibits the activity of HDACs, leading to the accumulation of acetylated histones and subsequent transcriptional activation of tumor suppressor genes. 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.
属性
IUPAC Name |
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-4-5-11-24-16-8-6-7-14(12-16)19(21)20-17-10-9-15(22-2)13-18(17)23-3/h6-10,12-13H,4-5,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSWYDBHQOQHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4942103.png)
![N-[2-(allyloxy)benzyl]-3-fluoroaniline](/img/structure/B4942111.png)
![4-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4942113.png)
![2-amino-4-[4-(dimethylamino)phenyl]-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4942119.png)
![N-(2,4-dimethoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4942132.png)

![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-N,N-dimethyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-sulfonamide](/img/structure/B4942151.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4942162.png)

![1-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-ethylpiperazine](/img/structure/B4942179.png)

![(2R*,6S*)-4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4942197.png)
![3-(3-nitrophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one dihydrochloride](/img/structure/B4942198.png)
